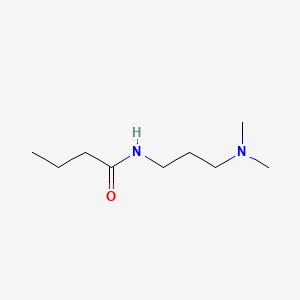

N-(3-(Dimethylamino)propyl)butyramide

CAS No.: 53201-67-5

Cat. No.: VC18689768

Molecular Formula: C9H20N2O

Molecular Weight: 172.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53201-67-5 |

|---|---|

| Molecular Formula | C9H20N2O |

| Molecular Weight | 172.27 g/mol |

| IUPAC Name | N-[3-(dimethylamino)propyl]butanamide |

| Standard InChI | InChI=1S/C9H20N2O/c1-4-6-9(12)10-7-5-8-11(2)3/h4-8H2,1-3H3,(H,10,12) |

| Standard InChI Key | AOVABFFPPHZBST-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(=O)NCCCN(C)C |

Introduction

Chemical and Physical Properties

N-(3-(Dimethylamino)propyl)butyramide is a low-molecular-weight compound (172.27 g/mol) with a polar amide group and a hydrophobic dimethylamino-propyl chain. The presence of both hydrophilic and lipophilic moieties suggests potential surfactant-like behavior, though empirical studies are lacking. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₂₀N₂O | |

| CAS Number | 53201-67-5 | |

| Molecular Weight | 172.27 g/mol | |

| Density | Not reported | – |

| Melting/Boiling Points | Not reported | – |

The compound’s tertiary amine group (pKa ≈ 9–10) and amide bond (planar, resonance-stabilized) likely influence its solubility and reactivity. In aqueous solutions, it may act as a weak base, forming salts under acidic conditions. Analogous compounds, such as behenamidopropyl dimethylamine (C₂₇H₅₆N₂O), exhibit solubility in organic solvents like toluene and acetonitrile, suggesting similar behavior for N-(3-(Dimethylamino)propyl)butyramide .

Synthesis and Manufacturing Processes

While no direct synthesis protocol for N-(3-(Dimethylamino)propyl)butyramide is documented, analogous amides are typically synthesized via nucleophilic acyl substitution or condensation reactions. Two plausible routes are inferred from related compounds:

Route 1: Amidation of Butyryl Chloride

Reaction of 3-(dimethylamino)propylamine with butyryl chloride in the presence of a base (e.g., triethylamine) could yield the target compound. This method is widely used for preparing structurally similar amides .

Route 2: Catalytic Amination

A method described for synthesizing N,N-dimethylaminochloropropane hydrochloride involves reacting chloropropene with dimethylamine gas in toluene at 45°C using diatomaceous earth as a catalyst . Adapting this approach, butyric acid derivatives might replace chloropropene to form N-(3-(dimethylamino)propyl)butyramide.

| Parameter | Route 1 (Theoretical) | Route 2 (Analog-Based) |

|---|---|---|

| Starting Materials | Butyryl chloride, 3-(dimethylamino)propylamine | Butyric acid derivative, dimethylamine |

| Catalyst | Triethylamine | Diatomaceous earth |

| Solvent | Dichloromethane | Toluene |

| Temperature | 0–25°C | 45°C |

| Yield | Not reported | 90% (for analogous compound) |

Both routes require validation through experimental studies.

Analytical Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC on a Newcrom R1 column with a mobile phase of acetonitrile/water/phosphoric acid (75:25:0.1 v/v) has been proposed for analyzing N-(3-(Dimethylamino)propyl)butyramide. Substituting phosphoric acid with formic acid enhances mass spectrometry (MS) compatibility, enabling hyphenated techniques like HPLC-MS for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Although specific NMR data for the compound are unavailable, analogous amides exhibit characteristic signals:

-

¹H NMR: δ 1.0–1.5 ppm (butyryl CH₂), δ 2.2–2.4 ppm (N–CH₃), δ 3.2–3.4 ppm (N–CH₂–CH₂–CH₂–N) .

-

¹³C NMR: δ 170–175 ppm (amide carbonyl), δ 40–50 ppm (N–CH₃) .

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) in positive mode would likely produce a molecular ion peak at m/z 173.2 [M+H]⁺, with fragmentation patterns revealing the dimethylamino-propyl and butyramide moieties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume